molecular formula C20H18ClN3O3S2 B2778164 N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 476625-92-0

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide

Cat. No.: B2778164
CAS No.: 476625-92-0
M. Wt: 447.95
InChI Key: HQDSKLNLSZRPRF-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide is a benzothiazole-derived compound characterized by a 4-chloro-substituted benzo[d]thiazole core linked to a benzamide scaffold. The sulfamoyl group at the para-position of the benzamide is functionalized with N,N-diallyl substituents, distinguishing it from related derivatives.

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S2/c1-3-12-24(13-4-2)29(26,27)15-10-8-14(9-11-15)19(25)23-20-22-18-16(21)6-5-7-17(18)28-20/h3-11H,1-2,12-13H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDSKLNLSZRPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with 4-chlorobenzoic acid under acidic conditions.

    Introduction of the Benzamide Group: The benzothiazole derivative is then reacted with 4-aminobenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.

    Attachment of the Diallylsulfamoyl Group: Finally, the benzamide intermediate is treated with diallylsulfamoyl chloride in the presence of a base to introduce the diallylsulfamoyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Azides or thiols.

Scientific Research Applications

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving sulfur and nitrogen atoms.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide depends on its application. For instance:

    Antimicrobial Activity: It may inhibit bacterial enzymes by binding to their active sites.

    Anticancer Activity: It could interfere with cell division by targeting specific proteins involved in the cell cycle.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

  • Halogenation Effects: 4-Chloro vs. 6-Bromo: describes N-(6-bromobenzo[d]thiazol-2-yl) derivatives (e.g., compound 11) synthesized via Suzuki coupling (55% yield). Methoxy Substitution: Compound 12a () features a 3-methoxyphenyl group on the benzothiazole, which could improve solubility but reduce metabolic stability compared to the chloro analog .
  • Heterocyclic Modifications :

    • highlights N-(5-benzyl-1,3-thiazol-2-yl)benzamide derivatives with antiproliferative activity (40% inhibition in NCI-H522 lung cancer cells). The chloro substituent in the target compound may confer higher electrophilicity, enhancing interactions with biological targets .

Sulfamoyl Group Variations

  • N,N-Diallylsulfamoyl vs. Dimethylsulfamoyl: Compound 50 () contains a dimethylsulfamoyl group, which is less bulky than diallylsulfamoyl. Piperidine vs. Diallyl: Compound 2D216 () uses a piperidin-1-ylsulfonyl group, offering rigidity and basicity absent in the diallyl variant. This could influence binding to charged residues in enzyme active sites .
  • Sulfamoyl Positioning :

    • describes 4-chloro-N-[4-(thiazol-2-ylsulfamoyl)phenyl]benzamide, where the sulfamoyl group directly links to a thiazole ring. The target compound’s diallylsulfamoyl moiety may provide greater conformational flexibility, impacting pharmacokinetics .

Data Tables

Table 2: Physicochemical Properties of Selected Analogs

Compound (Source) Molecular Weight LogP (Predicted) Solubility (mg/mL) Tautomeric Form
Target Compound ~475.5 3.8 <0.1 (aqueous) Single
4e () ~528.9 2.5 0.5 (DMSO) Thione
12a () ~453.5 3.2 0.3 (DMSO) Single

Biological Activity

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to synthesize available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₃H₁₄ClN₃O₂S
  • Molecular Weight : 299.79 g/mol
  • CAS Number : Not explicitly listed in the search results, but related compounds can be referenced for context.

The presence of a chlorobenzo[d]thiazole moiety suggests potential interactions with biological targets, particularly in areas such as cancer therapy and antimicrobial activity.

Anticancer Properties

Research has indicated that compounds with thiazole derivatives exhibit significant anticancer properties. For instance, studies on thiazole-containing benzamides have shown their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : A study published in PubMed highlighted the discovery of N-(thiazol-2-yl)-benzamide analogs that act as selective antagonists of the Zinc-Activated Channel (ZAC), showing IC₅₀ values ranging from 1 to 3 μM against cancer cell lines . This suggests that similar derivatives, like this compound, could possess comparable activities.

Antimicrobial Activity

The thiazole ring is known for its broad-spectrum antimicrobial properties. Compounds containing this structure have been evaluated for their efficacy against various bacterial strains.

  • Research Findings : A comparative study indicated that thiazole derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the diallylsulfamoyl group may enhance this activity by improving solubility and bioavailability.

The proposed mechanism of action for thiazole derivatives often involves:

  • Inhibition of Enzymatic Activity : Many thiazole compounds inhibit key enzymes involved in cellular processes.
  • Disruption of Cell Membrane Integrity : Antimicrobial thiazoles may disrupt bacterial cell membranes, leading to cell lysis.
  • Modulation of Ion Channels : As indicated by ZAC antagonism studies, these compounds may act on ion channels, altering cellular signaling pathways.

Data Table: Summary of Biological Activities

Biological ActivityReferenceObserved Effects
Anticancer IC₅₀ values 1-3 μM against cancer cell lines
Antimicrobial Broad-spectrum activity against various bacteria
Enzymatic Inhibition Inhibition of key metabolic enzymes

Q & A

What are the established synthetic routes for N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide, and what reaction conditions optimize yield?

Basic
The synthesis typically involves multi-step reactions, including:

  • Thiazole ring formation : Using Hantzsch thiazole synthesis with α-haloketones and thioamides under acidic/basic conditions .
  • Sulfonylation : Introducing the diallylsulfamoyl group via coupling reactions, requiring inert atmospheres (N₂/Ar) and catalysts like DCC/DMAP .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .
    Key conditions include temperature control (60–120°C), solvent selection (DMF, THF), and stoichiometric ratios of intermediates .

How is the structural integrity of this compound verified post-synthesis?

Basic
Analytical techniques include:

  • NMR spectroscopy : ¹H/¹³C-NMR confirms substituent positions (e.g., chlorobenzo[d]thiazole protons at δ 7.2–8.1 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z ~480.6) .
  • HPLC : Assesses purity (>98%) and stability under varying pH/temperature .

What preliminary biological activities have been reported for this compound?

Basic
Initial screening reveals:

  • Antimicrobial activity : MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans .
  • Anticancer potential : IC₅₀ of ~10 µM in breast cancer (MCF-7) cells via apoptosis assays .
  • Enzyme inhibition : Targets aminoacyl-tRNA synthetases (AARSs) in mycobacteria, disrupting protein synthesis .

How can reaction yields be improved for the diallylsulfamoyl coupling step?

Advanced
Yield optimization strategies:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency .
  • Catalyst screening : Use Pd(OAc)₂ or CuI for cross-coupling reactions, improving yields from 60% to 85% .
  • Temperature modulation : Stepwise heating (80°C → 120°C) reduces side-product formation .

What structure-activity relationship (SAR) insights guide the design of analogs with enhanced potency?

Advanced
Critical substituent effects:

  • Chlorine at C4 of benzothiazole : Increases lipophilicity and membrane permeability (logP ~3.5) .
  • Diallylsulfamoyl group : Enhances enzyme binding via H-bonding with AARS active sites .
  • N-Allyl vs. N-propyl : Allyl groups improve metabolic stability (t₁/₂ > 6 hrs in liver microsomes) .
    Systematic substitution at the benzamide ring (e.g., nitro, methoxy) and computational docking (AutoDock Vina) refine SAR .

How does this compound interact with bacterial aminoacyl-tRNA synthetases?

Advanced
Mechanistic studies suggest:

  • Competitive inhibition : Binds to the ATP-binding pocket of AARSs (Kd ~50 nM) .
  • Structural validation : X-ray crystallography shows hydrophobic interactions with Leu127 and hydrogen bonds with Asp189 in Mtb LeuRS .
  • Resistance profiling : Mutagenesis (e.g., Asp189Ala) reduces inhibitory activity by 20-fold, confirming target specificity .

How should researchers resolve contradictions in reported biological activity data?

Advanced
Address discrepancies by:

  • Replicating assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Analytical validation : Confirm compound identity via LC-MS and 2D-NMR to rule out isomer impurities .
  • Biological models : Compare results across cell lines (e.g., HepG2 vs. MCF-7) and microbial strains .

What computational methods predict the compound’s pharmacokinetic properties?

Advanced
In silico tools :

  • ADMET prediction : SwissADME estimates moderate bioavailability (F ≈ 50%) and blood-brain barrier penetration (logBB < -1) .
  • Molecular dynamics (MD) : Simulations (AMBER) reveal stable binding to AARSs over 100 ns trajectories .
  • QSAR models : Correlate logP with antimicrobial potency (R² = 0.85) .

How stable is this compound under physiological conditions?

Advanced
Stability assessments include:

  • pH-dependent degradation : Stable at pH 5–7 (t₁/₂ > 24 hrs), but hydrolyzes rapidly at pH > 8 .
  • Plasma stability : 85% remains after 4 hrs in human plasma (HPLC-MS quantification) .
  • Thermal stress testing : Decomposes at >150°C (DSC/TGA analysis) .

What strategies improve selectivity for microbial vs. mammalian targets?

Advanced
Approaches to enhance selectivity:

  • Targeted mutagenesis : Engineer chimeric AARSs to identify species-specific binding motifs .
  • Selectivity assays : Compare IC₅₀ values for Mtb LeuRS (10 nM) vs. human LeuRS (>1 µM) .
  • Proteomic profiling : SILAC-based screens identify off-target interactions in host cells .

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